5-Bromo-4-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine
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Overview
Description
5-Bromo-4-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities.
Preparation Methods
The synthesis of 5-Bromo-4-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
5-Bromo-4-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical agents due to its potential biological activities.
Chemical Biology: It serves as a building block for the development of chemical probes to study biological systems.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar compounds include other halogenated pyrimidines such as 5-Bromo-2,4-dichloropyrimidine. These compounds share similar chemical properties but differ in their specific substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C13H13BrClN3O2S |
---|---|
Molecular Weight |
390.68 g/mol |
IUPAC Name |
5-bromo-4-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13BrClN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(14)12(15)18-13/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
PAIXDBAAJPSGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)Br |
Origin of Product |
United States |
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